REACTION_CXSMILES
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[Br:1][C:2]1[CH:3]=[CH:4][C:5]([NH2:8])=[N:6][CH:7]=1.[K].Cl[C:11](=[CH:17]O)[C:12]([O:14][CH2:15][CH3:16])=[O:13].S(=O)(=O)(O)O>CCO>[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([C:11]([C:12]([O:14][CH2:15][CH3:16])=[O:13])=[CH:17][N:8]=2)[CH:7]=1 |f:1.2,^1:8|
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Name
|
|
Quantity
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1.2 g
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Type
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reactant
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Smiles
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BrC=1C=CC(=NC1)N
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Name
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ethyl 2-chloro-3-hydroxyacrylate potassium salt
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Quantity
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6.6 g
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Type
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reactant
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Smiles
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[K].ClC(C(=O)OCC)=CO
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Name
|
|
Quantity
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751 μL
|
Type
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reactant
|
Smiles
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S(O)(O)(=O)=O
|
Name
|
|
Quantity
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100 mL
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Type
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solvent
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Smiles
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CCO
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Control Type
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UNSPECIFIED
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Setpoint
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78 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction was cooled to room temperature
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Type
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CONCENTRATION
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Details
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the solvent was concentrated
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Type
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EXTRACTION
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Details
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The crude product was extracted with ethyl acetate
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Type
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WASH
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Details
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The organic was washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous sodium sulfate
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Type
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CUSTOM
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Details
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The crude product was purified by silica chromatography
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Name
|
|
Type
|
product
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Smiles
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BrC=1C=CC=2N(C1)C(=CN2)C(=O)OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |